6-Octenal

Flavor Chemistry Sensory Science Stereochemistry

6-Octenal (CAS 63196-63-4), systematically named (E)-oct-6-enal or trans-6-octenal, is an unsaturated aliphatic aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. It is a naturally occurring compound found in various plants and fruits, contributing to their aroma and flavor.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 63196-63-4
Cat. No. B12685837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octenal
CAS63196-63-4
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC=CCCCCC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+
InChIKeyKVNBGNGISDIZRP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





6-Octenal (CAS 63196-63-4): An Essential Unsaturated Aldehyde for Flavor and Fragrance Applications


6-Octenal (CAS 63196-63-4), systematically named (E)-oct-6-enal or trans-6-octenal, is an unsaturated aliphatic aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . It is a naturally occurring compound found in various plants and fruits, contributing to their aroma and flavor [1]. 6-Octenal is a medium-chain aldehyde characterized by a double bond between the sixth and seventh carbon atoms and a terminal aldehyde group . This compound is widely utilized in the flavor and fragrance industry as a flavoring agent and fragrance component due to its distinctive odor profile, often described as fatty or citrus-like, with nuances of green, melon, and cucumber [1][2]. It is also recognized by international bodies such as the FDA (UNII: 3VW06N840Z), WHO/JECFA (JECFA No: 2240), and FEMA (FEMA No. 4787) for its safe use in food applications [3][4].

Why 6-Octenal (CAS 63196-63-4) Cannot Be Replaced by Generic Unsaturated Aldehydes


Generic substitution of 6-Octenal with other unsaturated aldehydes is not feasible due to its unique combination of stereochemistry and chain length, which critically dictates its specific sensory profile and functional performance. The specific (E)-isomer (trans) of 6-octenal exhibits a distinct odor and flavor compared to its (Z)-isomer (cis), with the latter being described as more fruity, green, melon-like, and cucumber-like [1]. Furthermore, the compound's eight-carbon chain with a double bond at the 6-position differentiates it from other chain-length homologs, such as (E)-6-nonenal (C9), which also modulates fat perception but does so with different thresholds and nuances [2]. Additionally, its volatility and partition properties, as estimated by its logP (2.58) [3], influence its release and perception in complex matrices, distinguishing it from both shorter and longer-chain aldehydes. The patent literature explicitly identifies (E)-6-octenal as the active component in compositions designed to impart specific hydrogenated oil and fat-like flavors, a property not shared generically by other unsaturated aldehydes without specific experimental validation [4]. Therefore, substituting 6-Octenal with a generic analog risks significant alterations in the final product's sensory identity and functional efficacy.

Quantitative Differentiation Guide for 6-Octenal (CAS 63196-63-4) Against Key Comparators


Stereochemical Impact on Sensory Profile: (E)-6-Octenal vs. (Z)-6-Octenal

The specific (E)-isomer of 6-octenal (CAS 63196-63-4) exhibits a markedly different odor profile compared to its (Z)-isomer (CAS 63196-64-5). While the (E)-isomer is characterized by fatty and citrus-like notes [1], the (Z)-isomer is described as having a fresh, fruity, green, melon, and cucumber aroma at a 0.10% concentration in dipropylene glycol [2]. This stark contrast in sensory quality is directly attributable to the stereochemical configuration of the double bond, underscoring the necessity for precise isomer specification in procurement.

Flavor Chemistry Sensory Science Stereochemistry

Fat Perception Modulation: (E)-6-Octenal vs. (E)-6-Nonenal in Low-Fat Food Applications

Both (E)-6-octenal and its C9 homolog (E)-6-nonenal have been identified as high-performance flavor ingredients capable of enhancing the satisfaction derived from consuming plant and animal oils and fats. This effect makes them particularly useful as flavor ingredients for low-fat processed foods [1]. While both compounds share this functional class, they represent distinct chemical entities with different chain lengths, which may influence their sensory thresholds and overall flavor contribution. The data confirms (E)-6-octenal's role as a specific fat perception enhancer, distinguishing it from other aldehydes lacking this validated activity.

Food Science Flavor Technology Fat Replacers

Hydrogenated Oil Flavor Imparting Agent: (E)-6-Octenal as the Defined Active Component

A patent specifically claims an agent for imparting a hydrogenated oil flavor, which is formed from (E)-6-octenal [1]. The invention describes that this agent can impart a hydrogenated oil flavor leading to 'thick sweetness and rich taste' to oil products, even those with reduced hydrogenated oil content [1]. This directly positions (E)-6-octenal as a functional flavoring agent to mimic or enhance the desirable sensory notes associated with hydrogenated oils, a property not generally attributed to other related aldehydes such as octanal or nonanal without similar patent disclosure.

Food Technology Flavor Chemistry Oil Processing

Physicochemical Property Differentiation: (E)-6-Octenal vs. Octanal (Saturated Analog)

The introduction of a double bond in 6-octenal alters its physicochemical properties compared to its saturated analog, octanal. For instance, the estimated logP of (E)-6-octenal is 2.58 [1], whereas the experimental logP of octanal is approximately 2.95 [2]. The lower logP for 6-octenal indicates slightly greater hydrophilicity, which can influence its partition behavior between aqueous and lipid phases in food matrices and its release profile. Additionally, the boiling point of 6-octenal is estimated at 172.1±9.0 °C , which is comparable to octanal's boiling point of 171-173 °C [3], but the presence of the double bond affects chemical stability and reactivity, particularly towards oxidation.

Physical Chemistry Flavor Release Formulation Science

Optimal Application Scenarios for 6-Octenal (CAS 63196-63-4) Based on Quantitative Evidence


Low-Fat Food Product Development Requiring Enhanced Fatty Mouthfeel

As demonstrated by research identifying (E)-6-octenal as a compound that enhances the satisfaction of eating plant and animal oils and fats, this compound is ideally suited for use as a flavor ingredient in low-fat processed foods [1]. By incorporating (E)-6-octenal at microgram levels, food formulators can compensate for the sensory deficits often associated with fat reduction, delivering a rich, satisfying, and fatty-like perception without increasing caloric content. This application directly leverages the evidence that (E)-6-octenal modulates fat perception, distinguishing it from generic aldehydes that do not offer this validated functional benefit.

Flavor Formulation for Hydrogenated Oil Mimicry and Richness Enhancement

Based on its specific patent claim as an active agent for imparting a hydrogenated oil flavor, (E)-6-octenal is the definitive choice for creating flavor compositions intended to mimic or enhance the 'thick sweetness and rich taste' characteristic of hydrogenated oils [2]. This application is particularly relevant for margarines, shortenings, butter creams, and other oil-based products where a traditional hydrogenated oil note is desired but actual hydrogenated oil content is reduced or eliminated for health or regulatory reasons. The evidence positions (E)-6-octenal as a functional ingredient with a unique and protected use case, providing a strong justification for its selection over non-specified alternatives.

Creation of Complex Flavor Profiles Requiring Fatty and Citrus Notes with Controlled Volatility

The distinct fatty and citrus-like odor profile of (E)-6-octenal [3], combined with its physicochemical properties such as a logP of 2.58 [4], makes it a valuable tool for flavorists aiming to build complex, multi-layered flavors. Its moderate lipophilicity allows for controlled release in various food matrices, while its unique unsaturated structure provides a character that is distinct from both its saturated analog (octanal) and its (Z)-isomer. This scenario is supported by the compound's well-documented organoleptic description and its differentiation from stereoisomers and homologs, ensuring precise flavor creation.

Research on Structure-Odor Relationships in Unsaturated Aldehydes

The clear and well-characterized sensory difference between (E)-6-octenal and its (Z)-isomer [5] provides a valuable model system for academic and industrial research into structure-odor relationships. The compound's defined stereochemistry and chain length allow researchers to probe the molecular basis of olfactory perception, particularly regarding the impact of double bond geometry on the recognition and coding of fatty, citrus, green, and melon notes. This application leverages the direct head-to-head comparative evidence of stereochemical impact on sensory quality, making 6-octenal an essential reference standard for olfactory science.

Technical Documentation Hub

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